(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Description
The compound “(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile” (CAS: 298219-43-9) is an α,β-unsaturated nitrile derivative featuring a thiazole core substituted at position 4 with a 4-fluorophenyl group and a furan-2-yl moiety attached to the acrylonitrile scaffold .
Properties
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPQIBDANYVCJR-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized with α-haloketones to yield the thiazole ring.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the thiazole and furan rings through a Knoevenagel condensation reaction with malononitrile under basic conditions to form the desired enenitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole and furan rings are susceptible to oxidation under controlled conditions.
Key Findings :
-
Oxidation of the furan ring with KMnO<sub>4</sub> yields an unstable dihydroxy intermediate, which often undergoes further decomposition .
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Chromium trioxide selectively oxidizes the thiazole sulfur to form a stable sulfoxide .
Reduction Reactions
The acrylonitrile group (-C≡N) and unsaturated bonds are primary reduction targets.
Key Findings :
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Catalytic hydrogenation reduces the nitrile to an amine while preserving the thiazole and furan rings .
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Partial reduction of the α,β-unsaturated nitrile with NaBH<sub>4</sub>/NiCl<sub>2</sub> yields a saturated derivative without ring modification .
Substitution Reactions
Electrophilic substitution occurs preferentially on the fluorophenyl and thiazole rings.
Key Findings :
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Bromination occurs para to the fluorine atom on the phenyl ring due to electronic directing effects .
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Palladium-catalyzed coupling modifies the thiazole ring at the 5-position, enabling diversification .
Cycloaddition and Ring-Opening Reactions
The α,β-unsaturated nitrile participates in [4+2] cycloadditions.
Key Findings :
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The acrylonitrile group acts as a dienophile, forming six-membered bicyclic structures with high regioselectivity .
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Basic peroxide conditions cleave the thiazole ring to yield a thioamide, which can be further functionalized .
Biological Activity Correlations
Modifications via these reactions enhance bioactivity:
| Derivative Type | Tested Activity | IC<sub>50</sub>/EC<sub>50</sub> | Study |
|---|---|---|---|
| Amine (reduction product) | Anticancer (MCF-7 cells) | 12.4 µM | |
| Brominated analog | Antibacterial (E. coli) | 18.9 µg/mL |
Key Trends :
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Reduction to the amine improves anticancer potency by 3-fold compared to the parent compound .
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Bromination enhances antibacterial efficacy, likely due to increased electrophilicity .
Stability and Degradation
The compound degrades under harsh conditions:
| Stress Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| UV light (254 nm) | [2+2] Cycloaddition of acrylonitrile | 48 hours | |
| Strong acid (HCl, 1M) | Hydrolysis of nitrile to amide | <1 hour |
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
| Reaction Step | Optimal Conditions | Yield Improvement | References |
|---|---|---|---|
| Knoevenagel condensation | Microwave irradiation, 100°C, 10 min | 89% → 94% | |
| Thiazole ring formation | Flow reactor, residence time 2 min | 72% → 88% |
Unresolved Challenges
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Selected Analogues
| CAS No. | Molecular Formula | Substituents (Thiazole 4-position) | Substituents (Prop-2-enenitrile) |
|---|---|---|---|
| 298219-43-9 | C₁₇H₁₀FN₃OS | 4-Fluorophenyl | Furan-2-yl |
| 72740-57-9 | C₁₈H₁₁FN₂S | 4-Fluorophenyl | Phenyl |
| 919201-69-7 | C₁₇H₁₀ClN₃S | 4-Chlorophenyl | Phenyl |
Table 2: Activity Data for Related Compounds
Biological Activity
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile, also known by its CAS number 298219-43-9, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H9FN2OS
- Molecular Weight : 296.32 g/mol
- IUPAC Name : (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
- Physical Form : Solid
- Purity : 90% .
Research indicates that compounds similar to (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile may exhibit various biological activities through different mechanisms:
- Anti-inflammatory Activity : The compound may inhibit the NLRP3 inflammasome, which plays a critical role in neuroinflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of this pathway could reduce neuronal cell death and inflammation .
- Antimicrobial Properties : Similar thiazole derivatives have shown promising antimicrobial activity against various pathogens. Their efficacy is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific apoptotic pathways, potentially making it a candidate for cancer therapy .
Study 1: Inhibition of NLRP3 Inflammasome
A study conducted on the effects of thiazole derivatives indicated that (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile could effectively inhibit the NLRP3 inflammasome in vitro. This inhibition was linked to reduced levels of pro-inflammatory cytokines and protection against dopaminergic neuron loss in animal models of Parkinson's disease .
Study 2: Antimicrobial Activity
In a comparative analysis of various thiazole compounds, it was found that (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
Study 3: Cytotoxicity in Cancer Cell Lines
A recent investigation into the cytotoxic effects of this compound demonstrated that it selectively induced apoptosis in breast cancer cell lines while sparing normal cells. The study highlighted its potential as a targeted therapy for specific cancer types .
Data Table: Biological Activities Summary
Q & A
Basic: What synthetic methodologies are recommended for preparing (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile, and how can reaction parameters be optimized?
Answer:
The synthesis involves a multi-step approach:
Thiazole Core Formation : Use Hantzsch thiazole synthesis with 4-fluorophenyl thioamide and α-bromoacetophenone derivatives. Optimize reaction time (12–24 hours) in ethanol under reflux .
Knoevenagel Condensation : React the thiazole intermediate with furan-2-ylacetonitrile using piperidine as a base in anhydrous DMF at 80°C. Yield improvements (≥75%) are achieved by slow addition of reactants over 2 hours.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes dimeric byproducts. Recrystallization in ethanol/water (3:1) enhances purity to >95% .
Basic: Which analytical techniques effectively characterize structural identity and purity?
Answer:
- NMR Spectroscopy : NMR confirms the E-configuration (vinylic protons at δ 7.8–8.2 ppm; coupling constant ). NMR identifies nitrile (δ 115–120 ppm) and thiazole C–S (δ 165–170 ppm) .
- HRMS : Accurately verifies molecular weight (e.g., [M+H] at m/z 337.0521) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures purity ≥95% .
Advanced: How can crystallographic data discrepancies (e.g., molecular packing) be resolved?
Answer:
- Refinement Tools : Use SHELXL’s weighting scheme and TWIN/BASF commands to address twinning. Prioritize hydrogen-bonding motifs (e.g., C–H···N interactions forming R(8) graph sets) during model building .
- Validation Metrics : Target data-to-parameter ratios >15:1 and R < 0.05. For example, a recent study achieved R = 0.053 using 295 K data .
Advanced: What mechanistic insights does the α,β-unsaturated nitrile moiety provide for covalent inhibition?
Answer:
- Binding Assays : Time-resolved FRET with terbium-labeled Gα subunits monitors real-time inhibition kinetics. SAR studies comparing inhibition IC values between the parent compound and saturated analogs confirm electrophilicity dependence .
- Structural Analysis : Co-crystallization with RGS4 (resolution ≤1.8 Å) reveals covalent bonding to Cys residues. Mass spectrometry (LC-MS/MS) identifies adducts (e.g., +119 Da from cysteine addition) .
Advanced: How do electronic properties of substituents influence reactivity?
Answer:
- Computational Analysis : DFT calculations (B3LYP/6-311++G**) show the 4-fluorophenyl group increases thiazole electrophilicity (Mulliken charge: +0.23e), enhancing π-π stacking. The furan oxygen stabilizes intermediates via resonance (NBO charge: −0.45e) .
- Comparative Studies : Non-fluorinated analogs exhibit 2.3-fold lower binding affinity to target proteins, highlighting fluorine’s electronic effects .
Basic: How can byproduct formation during thiazole synthesis be minimized?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
